3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid

Overview

Description

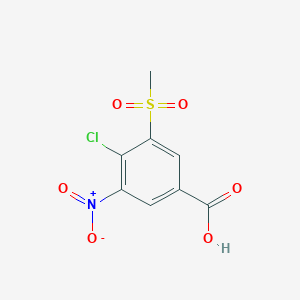

3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid is a chemical compound used for research and development . Its molecular formula is C8H6ClNO6S .

Molecular Structure Analysis

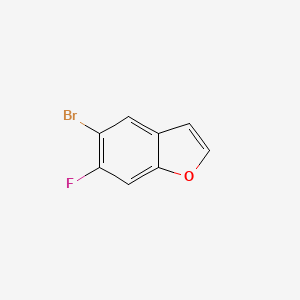

The molecular structure of this compound consists of a benzoic acid core with a methylsulfonyl group, a chloro group, and a nitro group attached. The molecular weight of this compound is 279.65 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. Its molecular formula is C8H6ClNO6S and it has a molecular weight of 279.65 .Scientific Research Applications

Synthesis Applications

Preparation of 4-methyosufonyl-2-nitrobenzoic Acid : The compound was prepared from p-methylsulfonyltoluene, with nitric acid and V2O5 as catalysts, achieving a conversion rate of up to 99% and a yield higher than 85% (Han Yan-gong, 2012).

Formation of Methyl 4-methylsulfonyl-2-nitrobenzoate : Created by reacting methanol and thionyl chloride with 4-methylsulfonyl-2-nitrobenzoic acid, the compound demonstrates the potential for synthesis under mild conditions (Yan-jun Hou et al., 2010).

Chemical and Physical Properties Studies

Analysis of Oxidation Processes : The compound's oxidation by biologically relevant oxidants like hydrogen peroxide and hypochlorous acid has been studied, revealing its potential as a model for understanding oxidation mechanisms in biological systems (L. Landino et al., 2008).

Crystal Structure and Cytotoxic Properties : A study on the crystal structure and cytotoxic properties of a silver(I) complex involving 5-chloro-2-nitrobenzoic acid was conducted, indicating its use in complexation and bioactive compound research (Nong Wang & Qi Shi, 2011).

Solubility in Organic Solvents : The compound's solubility in various organic solvents has been modeled using the Abraham solvation parameter model, contributing to the understanding of solute-solvent interactions (Dawn M. Stovall et al., 2005).

Environmental Impact and Analysis

- Study on Environmental Residues : Research on the dissipation and residues of mesotrione and its metabolites, including 4-methylsulfonyl-2-nitrobenzoic acid, in environmental matrices like soil and water, highlights its relevance in environmental chemistry (Pengqiang Du et al., 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-3-methylsulfonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-17(15,16)6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZMFGOOVBJJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)

![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)